molecular formula C8H6ClN3O2 B13685599 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13685599
M. Wt: 211.60 g/mol
InChI Key: RYKIBDCTTBVLNT-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroacetic acid under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-4(9)2-10-6-5(3)11-7(12-6)8(13)14/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

RYKIBDCTTBVLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1Cl)N=C(N2)C(=O)O

Origin of Product

United States

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